L-3,5-Diiodotyrosine ethyl ester hydrochloride L-3,5-Diiodotyrosine ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 74051-47-1
VCID: VC21537586
InChI: InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
SMILES: CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Molecular Formula: C11H14ClI2NO3
Molecular Weight: 497.49 g/mol

L-3,5-Diiodotyrosine ethyl ester hydrochloride

CAS No.: 74051-47-1

Cat. No.: VC21537586

Molecular Formula: C11H14ClI2NO3

Molecular Weight: 497.49 g/mol

* For research use only. Not for human or veterinary use.

L-3,5-Diiodotyrosine ethyl ester hydrochloride - 74051-47-1

CAS No. 74051-47-1
Molecular Formula C11H14ClI2NO3
Molecular Weight 497.49 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
Standard InChI Key ILBBOCVXEPIPBR-FVGYRXGTSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl
SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Canonical SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a synthetic iodinated tyrosine derivative with significant roles in thyroid hormone research, pharmaceutical development, and biochemical studies. Its modified structure enhances solubility and bioavailability compared to its parent compound, making it valuable for diverse scientific applications. Below is a detailed analysis of its properties, synthesis, applications, and safety profile.

Synthesis Methods

The compound is synthesized through multi-step processes involving:

  • Acetylation and Esterification: L-diiodotyrosine is acetylated at the amino group, followed by ethyl esterification .

  • Coupling Reaction: The intermediate reacts with 4,4'-dimethoxy-diphenyl-iodonium salts in alkaline conditions, often using copper catalysts .

  • Hydrolysis: Vigorous hydrolysis with HBr-glacial acetic acid yields the final product .

Comparison of Synthetic Approaches:

Method StepPatent DE1221646B Patent US3374269A
CatalystsAlcoholates in methanolCopper or copper salts
Key IntermediateN-acetyl-L-diiodotyrosine ethyl ester3,5-diiodo-4-p-methoxy-phenoxy-N-acetyl-L-phenylalanine ethyl ester
Hydrolysis AgentHBr-glacial acetic acidHydroiodic acid and glacial acetic acid

Thyroid Hormone Studies

  • Acts as a precursor in thyroxine (T₄) and triiodothyronine (T₃) synthesis, aiding investigations into thyroid dysfunction mechanisms .

  • Used to develop radiolabeled tracers (e.g., iodine-125/131) for nuclear imaging and metabolic studies .

Pharmaceutical Development

  • Incorporated into drug formulations targeting thyroid disorders due to improved bioavailability compared to L-DIT .

  • Explored for antioxidant properties in aging and cancer research .

Biochemical Assays

  • Measures enzyme activity in iodinated compound metabolism, such as deiodinases involved in hormone activation .

Hazard TypePrecautionary Measures
Skin Irritation (H315)Wear gloves and protective clothing
Eye Irritation (H319)Use safety goggles
Respiratory Irritation (H335)Use in ventilated areas

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
L-3,5-Diiodotyrosine (L-DIT)Lacks ethyl ester group; lower bioavailabilityLimited to in vitro studies
Thyroxine (T₄)Fully iodinated hormoneThyroid replacement therapy
3,5-DiiodothyronineDeiodinated metaboliteMetabolic pathway studies

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